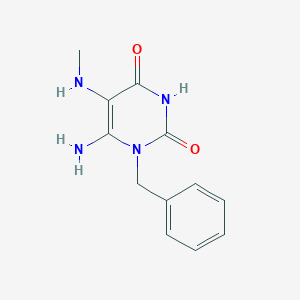

6-Amino-1-benzyl-5-methylaminouracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRFBSJXLDMJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352418 | |

| Record name | 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72816-88-7 | |

| Record name | 6-Amino-5-(methylamino)-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72816-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Amino-1-benzyl-5-methylaminouracil chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-benzyl-5-methylaminouracil is a substituted pyrimidinedione, a class of heterocyclic compounds of significant interest in medicinal chemistry. Uracil and its derivatives are fundamental components of nucleic acids and serve as versatile scaffolds for the development of therapeutic agents. Aminouracils, in particular, are recognized as valuable precursors for the synthesis of a wide array of fused heterocyclic systems and have been explored for their potential biological activities, including anticancer, antiviral, and anti-Alzheimer properties.[1] This document provides a technical overview of the known chemical and physical properties of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Systematic Name | 6-amino-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione | ChEBI |

| Synonyms | 6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | ChemScene |

| CAS Number | 72816-88-7 | ChemicalBook |

| Molecular Formula | C₁₂H₁₄N₄O₂ | ChemScene |

| Molecular Weight | 246.27 g/mol | ChemScene |

| Melting Point | 217-221 °C | ChemicalBook |

| Appearance | White to Pale Red Solid | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | ChemicalBook |

| Storage | Sealed in dry, 2-8°C | ChemScene |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 72816-88-7) is not available in peer-reviewed literature based on current searches. However, the synthesis of structurally related aminouracils often follows established synthetic routes.

A plausible synthetic pathway can be inferred from general procedures for N-alkylation and amination of the uracil ring. A common strategy involves the following key steps, which would require empirical optimization for this specific target molecule.

Conceptual Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of substituted aminouracils, which could be adapted for the target compound. This typically starts from a commercially available uracil derivative.

Caption: Conceptual multi-step synthesis pathway for this compound.

Note: This represents a generalized, hypothetical pathway. The actual synthesis would require development and optimization of reaction conditions, including solvents, temperatures, and purification methods. Researchers should consult literature on the synthesis of related 5,6-diaminouracil derivatives for procedural details.[1]

Spectral Data

No experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain or scientific literature at the time of this review. Characterization of this compound would require standard analytical techniques.

Biological Activity and Signaling Pathways

While the broader class of aminouracil derivatives has been investigated for various therapeutic applications, there are no specific biological studies published for this compound (CAS 72816-88-7). The biological activity and potential mechanism of action for this specific compound remain to be elucidated.

General biological activities reported for related aminouracil scaffolds include:

-

Anticancer: Some derivatives act as inhibitors of key enzymes in cell proliferation pathways.

-

Antiviral: Certain compounds have shown inhibitory activity against viruses such as HIV.[1]

-

Antimicrobial: Uracil derivatives have been synthesized and tested for activity against various bacterial strains.

-

Enzyme Inhibition: Substituted uracils have been identified as inhibitors of enzymes relevant to conditions like Alzheimer's disease.[1]

Without specific biological data for the target compound, a signaling pathway diagram cannot be accurately constructed. Researchers acquiring this compound would need to perform initial screening in relevant biological assays to determine its activity profile.

Conclusion

This compound is a defined chemical entity with known basic physical properties and is available from commercial suppliers for research purposes. However, a significant gap exists in the scientific literature regarding its detailed synthesis, full spectral characterization, and biological activity. The information provided herein serves as a baseline for researchers interested in exploring the potential of this molecule. Further investigation is required to establish its synthetic protocol, characterize its properties comprehensively, and uncover its potential therapeutic applications.

References

Synthesis of 6-Amino-1-benzyl-5-methylaminouracil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Amino-1-benzyl-5-methylaminouracil, a substituted uracil derivative of interest in medicinal chemistry and drug development. The synthesis involves a multi-step sequence starting from the readily available precursor, uracil. This document outlines the experimental protocols for each synthetic transformation, supported by quantitative data where available from analogous reactions, and includes graphical representations of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process, as illustrated below. This pathway leverages well-established reactions in pyrimidine chemistry, including N-alkylation, chlorination, amination, nitrosation, reduction, and selective N-alkylation.

Caption: Proposed synthetic route for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data, where available from literature on similar transformations, are summarized in the subsequent tables.

Step 1: Synthesis of 1-Benzyluracil

The initial step involves the regioselective benzylation of uracil at the N1 position. This can be achieved by reacting uracil with benzyl chloride in the presence of a base.

Protocol:

-

Suspend uracil (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃) (1.2 eq).

-

Add benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-benzyluracil.

Step 2: Synthesis of 1-Benzyl-6-chlorouracil

The second step involves the chlorination of 1-benzyluracil at the C6 position. This is a crucial step to introduce a leaving group for the subsequent amination. A common method involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

-

To a flask, add 1-benzyluracil (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.

-

The product will precipitate out of the aqueous solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 1-benzyl-6-chlorouracil.

Step 3: Synthesis of 6-Amino-1-benzyluracil

This step involves the nucleophilic substitution of the chlorine atom at the C6 position with an amino group.

Protocol:

-

Dissolve 1-benzyl-6-chlorouracil (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.

-

Saturate the solution with ammonia gas at 0 °C or use a concentrated aqueous or alcoholic solution of ammonia.

-

Heat the mixture in a sealed pressure vessel at a temperature typically ranging from 100 to 150 °C for several hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Treat the residue with water and collect the precipitated product by filtration.

-

Wash the product with water and dry to afford 6-amino-1-benzyluracil.

Step 4: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil

The introduction of a functional group at the C5 position is achieved through nitrosation using sodium nitrite in an acidic medium.

Protocol:

-

Suspend 6-amino-1-benzyluracil (1.0 eq) in water or a mixture of water and acetic acid.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate indicates product formation.

-

Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.

-

Dry the product in a desiccator to yield 6-amino-1-benzyl-5-nitrosouracil.

Step 5: Synthesis of 5,6-Diamino-1-benzyluracil

The nitroso group at the C5 position is reduced to an amino group to yield the diamino derivative.

Protocol:

-

Suspend 6-amino-1-benzyl-5-nitrosouracil (1.0 eq) in water or an aqueous ammonia solution.

-

Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (2-3 eq) portion-wise at room temperature. The color of the suspension should change, indicating the reduction.

-

Stir the mixture for 1-2 hours at room temperature.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5,6-diamino-1-benzyluracil.

Step 6: Synthesis of this compound

The final step is the selective methylation of the 5-amino group. Reductive amination using formaldehyde is a suitable method to achieve this.

Protocol:

-

Suspend 5,6-diamino-1-benzyluracil (1.0 eq) in a solvent such as methanol or water.

-

Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

-

Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the Schiff base intermediate.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the careful addition of an acid (e.g., acetic acid or dilute HCl) until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the target compound, this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for transformations analogous to those described in the experimental protocols. These values are intended as a guide and may require optimization for the specific substrate.

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzylation | Uracil | Benzyl chloride, K₂CO₃ | DMF | 70 | 6 | ~80-90 |

| 2 | Chlorination | 1-Benzyluracil | POCl₃, N,N-dimethylaniline | Neat | Reflux | 4 | ~70-85 |

| 3 | Amination | 1-Benzyl-6-chlorouracil | NH₃ (aq. or gas) | Ethanol | 120 | 12 | ~60-75 |

| 4 | Nitrosation | 6-Amino-1-benzyluracil | NaNO₂, Acetic Acid | Water/AcOH | 0-5 | 2 | >90 |

| 5 | Reduction | 6-Amino-1-benzyl-5-nitrosouracil | Na₂S₂O₄ | Water/NH₃ | RT | 2 | ~80-95 |

| 6 | Reductive Amination | 5,6-Diamino-1-benzyluracil | HCHO, NaBH₄ | Methanol | 0-RT | 4 | ~50-70 |

Workflow Visualization

The following diagram illustrates the logical flow of the experimental work for the synthesis of the target molecule.

Caption: General experimental workflow for the multi-step synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety procedures should be followed throughout all experimental work.

Technical Guide: 6-Amino-1-benzyl-5-methylaminouracil

IUPAC Name: 6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uracil and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological processes. As a key component of ribonucleic acid (RNA), uracil's structure has served as a scaffold for the development of a wide array of therapeutic agents. Aminouracils, in particular, are versatile precursors in the synthesis of numerous fused heterocyclic systems, which have demonstrated significant potential in medicinal chemistry. These derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1]

The compound 6-Amino-1-benzyl-5-methylaminouracil belongs to this promising class of molecules. Its structure combines the uracil core with a benzyl group at the N1 position, an amino group at C6, and a methylamino group at C5. These substitutions are anticipated to modulate the molecule's physicochemical properties and its interactions with biological targets. The benzyl group can enhance lipophilicity and introduce potential π-stacking interactions, while the amino groups at positions 5 and 6 are key for forming hydrogen bonds and can act as nucleophiles in further chemical transformations.

This technical guide aims to provide a detailed overview of the proposed synthesis, potential biological relevance, and physicochemical properties of this compound, drawing insights from analogous compounds.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized starting from 6-amino-1-benzyluracil. The synthesis would likely proceed through nitrosation at the C5 position, followed by reduction to the 5-amino intermediate, and subsequent methylation.

Proposed Synthetic Workflow

Caption: A proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Analog-Based)

While a specific protocol for the target compound is unavailable, the following procedures for synthesizing related 5,6-diaminouracil derivatives can be adapted.

Step 1: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil (Adapted from general nitrosation procedures)

-

Suspend 6-amino-1-benzyluracil in a suitable solvent such as glacial acetic acid or a mixture of water and acid.

-

Cool the suspension in an ice bath to 0-5 °C with constant stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 6-amino-1-benzyluracil. The reaction is typically accompanied by a color change, often to a deep red or purple, indicating the formation of the nitroso compound.

-

Continue stirring at a low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water and then with a solvent like ethanol to remove impurities.

-

Dry the product under vacuum to obtain 6-amino-1-benzyl-5-nitrosouracil.

Step 2: Synthesis of 5,6-Diamino-1-benzyluracil (Adapted from nitroso reduction protocols) [2]

-

Prepare a solution or suspension of 6-amino-1-benzyl-5-nitrosouracil in an aqueous medium, which may be made slightly basic with ammonia or another base to aid dissolution.

-

Heat the mixture gently (e.g., to 50-70 °C).

-

Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), portion-wise to the heated mixture. The disappearance of the characteristic color of the nitroso compound indicates the progress of the reduction.

-

After the addition is complete and the color has faded, continue heating and stirring for a short period (e.g., 30 minutes) to ensure complete reduction.

-

Cool the reaction mixture in an ice bath to precipitate the 5,6-diamino product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 5,6-diamino-1-benzyluracil.

Step 3: Synthesis of 6-Amino-1-benzyl-5-(methylamino)uracil (Proposed)

This step can be approached via two main strategies:

-

Reductive Amination:

-

Suspend 5,6-diamino-1-benzyluracil in a solvent like methanol.

-

Add an aqueous solution of formaldehyde (one equivalent).

-

Stir the mixture at room temperature for a period to form the Schiff base intermediate.

-

Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to proceed to completion, then quench any excess reducing agent carefully with an acid.

-

The product can be isolated by adjusting the pH to precipitate the compound, followed by filtration, washing, and drying.

-

-

Direct Methylation:

-

Protect the more nucleophilic 6-amino group of 5,6-diamino-1-benzyluracil if necessary.

-

React the (potentially protected) diamine with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

-

Following the reaction, deprotect the 6-amino group if it was protected.

-

Purify the final product using techniques such as recrystallization or column chromatography.

-

Physicochemical and Spectroscopic Data of Analogous Compounds

No specific quantitative data for this compound has been reported. However, data for structurally related compounds can provide an estimation of the expected properties. The following table summarizes data for some relevant analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 6-Amino-1-benzyluracil | C₁₁H₁₁N₃O₂ | 217.22 | - | - |

| 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione[3] | C₁₉H₂₅N₅O₂ | 327.43 | 101-103 | IR (KBr, cm⁻¹): 3448.93 (N-H), 2952.93 (CH aromatic), 1698.40 (C=O), 1650.08 (C=C). ¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.25–7.33 (m, 3H, Phenyl), 7.21–7.22 (m, 2H, Phenyl), 5.35 (s, 1H, uracil), 5.06 (s, 2H, uracil-CH₂), 3.30 (s, 3H, N-CH₃). |

| N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | C₁₄H₁₆N₄O₃ | 288.30 | 258-261 | ¹H NMR (500 MHz, DMSO-d₆) δ: 8.58 (s, 1H, CONH), 7.38–7.33 (m, 2H, Harom), 7.32–7.27 (m, 2H, Harom), 7.21 (tt, J = 6.4, 1.1 Hz, 1H, Harom), 6.54 (s, 2H, NH₂), 3.59 (s, 2H, CH₂), 3.31 (s, 3H, CH₃), 3.11 (s, 3H, CH₃). |

Potential Biological Activity and Applications

Derivatives of 5- and 6-aminouracil are known to be precursors for a variety of biologically active compounds.[1] They are often used in the synthesis of fused pyrimidine systems like purines, pteridines, and other pharmacologically relevant scaffolds.

-

Anticancer Activity: Many uracil derivatives function as antimetabolites, interfering with nucleic acid synthesis. The structural similarity of this compound to purine precursors suggests it could be investigated for its potential to inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase.[3]

-

Antiviral and Antimicrobial Activity: The pyrimidine core is present in numerous antiviral and antimicrobial drugs. Modifications at the N1, C5, and C6 positions can lead to compounds with potent inhibitory effects against various pathogens.[1]

-

Enzyme Inhibition: The substituted uracil scaffold can be designed to target specific enzyme active sites. For instance, related compounds have been explored as inhibitors of kinases and other enzymes.

The specific combination of substituents in this compound makes it an interesting candidate for screening in various biological assays to explore its therapeutic potential.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents from a lead compound like this compound typically follows a structured path.

Caption: A generalized workflow for the development of a novel therapeutic agent.

Conclusion

While this compound is not a widely characterized compound, its structural features place it within a class of molecules with significant therapeutic potential. This guide provides a framework for its synthesis and suggests potential areas of biological investigation based on the well-documented activities of related aminouracil derivatives. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity to unlock its full potential in the field of drug discovery.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Benzyl-Substituted Uracils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of benzyl-substituted uracils, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. This document details their anticancer and antiviral properties, supported by quantitative data, experimental methodologies, and mechanistic insights.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and have long been a scaffold of interest in drug discovery. The introduction of a benzyl group to the uracil ring system has been shown to significantly modulate the biological activity of these compounds, leading to the development of potent anticancer and antiviral agents. The lipophilic nature of the benzyl moiety can enhance cell membrane permeability and interactions with hydrophobic pockets of target enzymes. This guide explores the structure-activity relationships, mechanisms of action, and therapeutic potential of this promising class of molecules.

Anticancer Activity

Benzyl-substituted uracils have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have indicated that benzyl-substituted uracils can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This process is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, certain benzyl-substituted uracils have been found to cause cell cycle arrest, primarily at the G2/M phase. This arrest prevents cancer cells from entering mitosis and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). Inhibition of the cyclin B1/CDK1 complex prevents the G2 to M phase transition.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of representative benzyl-substituted uracil derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Quinoline-Uracil Hybrids

| Compound | R | R1 | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 32b | - | Benzyl | A549 | 49.13 ± 0.16 |

| 32b | - | Benzyl | MCF-7 | 60.31 |

| 32b | - | Benzyl | HepG-2 | 59.55 |

| 32c | Et | Benzyl | A549 | 54.00 |

| 32c | Et | Benzyl | MCF-7 | 64.19 |

| 32c | Et | Benzyl | HepG-2 | 92.68 |

| 32f | Me | Benzyl | A549 | 2.49 ± 0.15 |

| Doxorubicin | - | - | A549 | 43.11 ± 1.22 |

| Doxorubicin | - | - | MCF-7 | 9.93 ± 0.57 |

| Doxorubicin | - | - | HepG-2 | 35.5 ± 0.46 |

Data extracted from a study on quinoline-bisuracil hybrids, where R and R1 represent substituents on the quinoline and uracil moieties, respectively.[1]

Table 2: Antiproliferative Activity of Uracil-Thiazole Hybrids

| Compound | R | R1 | Target | IC50 (nM) |

|---|---|---|---|---|

| 19j | Benzyl | Me | EGFR | 87 ± 05 |

| Erlotinib | - | - | EGFR | 80 ± 05 |

Data from a study on uracil-thiazole hybrids as EGFR inhibitors.[1]

Antiviral Activity

Benzyl-substituted uracils have shown notable efficacy against various viruses, particularly the Human Immunodeficiency Virus Type 1 (HIV-1).

Inhibition of HIV-1 Reverse Transcriptase

A primary mechanism of anti-HIV-1 activity for many benzyl-substituted uracils is the non-nucleoside inhibition of the viral enzyme, reverse transcriptase (RT). These compounds bind to an allosteric site on the RT, known as the non-nucleoside binding pocket (NNBP), which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 life cycle.

Quantitative Antiviral Activity Data

The following table presents the anti-HIV-1 activity of several 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives.

Table 3: Anti-HIV-1 Activity of 6-Substituted 1-Benzyl-3-(3,5-dimethylbenzyl)uracils

| Compound | 6-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| AzBBU | Azido | 0.067 | 46 | 685 |

| AmBBU | Amino | 0.069 | 45.6 | 661 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.[2]

Enzyme Inhibition

Beyond HIV-1 reverse transcriptase, benzyl-substituted uracils have been investigated as inhibitors of other enzymes, such as thymidine phosphorylase.

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a role in angiogenesis and is overexpressed in many tumors. Inhibitors of TP can therefore have anti-angiogenic and anticancer effects. Certain uracil derivatives, including those with benzyl substitutions, have been shown to be competitive inhibitors of TP.

Quantitative Enzyme Inhibition Data

Table 4: Inhibition of Thymidine Phosphorylase by a Uracil Analog

| Compound | Inhibition Type | Ki (nM) |

|---|---|---|

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Competitive | 165 |

Data from a study on 6-substituted uracil analogs as TP inhibitors.[3]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of benzyl-substituted uracils.

Synthesis of Benzyl-Substituted Uracils

A general synthetic route to 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives is outlined below. This typically involves a multi-step process starting from a substituted uracil.

References

Spectroscopic and Synthetic Profile of 6-Amino-1-benzyl-5-methylaminouracil and Related Derivatives: A Technical Guide

Introduction

Synthetic Pathways

The synthesis of 6-Amino-1-benzyl-5-methylaminouracil can be envisioned through a multi-step process, likely commencing from a commercially available or readily synthesized uracil precursor. A plausible synthetic route involves the benzylation of the N1 position of a suitable uracil derivative, followed by the introduction of amino functionalities at the C5 and C6 positions.

A general approach to substituted aminouracils often starts with a halogenated uracil, such as 6-chlorouracil. The chlorine atom at the C6 position is susceptible to nucleophilic substitution by amines. For instance, 1-benzyl-6-chlorouracil can be reacted with methylamine to yield 1-benzyl-6-methylaminouracil.[4] Subsequent functionalization at the C5 position, often through nitrosation followed by reduction, can introduce the second amino group.

Below is a conceptual workflow for the synthesis of the target compound.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for the target compound is not available, the following are representative experimental procedures for the synthesis of key intermediates and related compounds.

Synthesis of 1-Benzyl-6-methylaminouracil [4]

A mixture of 1-benzyl-6-chlorouracil (25 mmol) and ethanolic methylamine (40%, 10 ml) is heated. After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol to yield 1-benzyl-6-methylaminouracil.

General Procedure for Nitrosation of 6-Aminouracils [4]

A suspension of the 6-aminouracil derivative in water containing acetic acid is treated with an aqueous solution of sodium nitrite at room temperature. The resulting nitroso derivative is then collected by filtration.

General Procedure for Reduction of 5-Nitroso-6-aminouracils

The 5-nitroso-6-aminouracil derivative is suspended in a suitable solvent (e.g., water or ethanol) and treated with a reducing agent such as sodium dithionite (Na₂S₂O₄). The reaction mixture is typically heated to facilitate the reduction to the corresponding 5,6-diaminouracil. The product can then be isolated by filtration upon cooling.

Spectroscopic Data of Related Compounds

Due to the absence of direct spectroscopic data for this compound, this section presents data for structurally similar compounds to provide a basis for spectral prediction.

Table 1: ¹H NMR Data of Related Aminouracil Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 1-Benzyl-6-methylaminouracil [4] | - | 10.58 (s, 1H, NH(3)), 7.29 (m, 3H, Ar-H), 7.15 (m, 2H, Ar-H), 6.84 (q, 1H, J=5.5 Hz, NH(6)), 5.03 (s, 2H, CH₂), 4.48 (s, 1H, CH(5)), 2.60 (d, 3H, J=5.5 Hz, CH₃(6)) |

| 6-(4-aminopiperidin-1-yl)−1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione [5] | CDCl₃ | 7.25–7.33 (m, 3H, Phenyl), 7.21–7.22 (m, 2H, Phenyl), 5.35 (s, 1H, uracil), 5.06 (s, 2H, uracil-CH₂), 3.30 (s, 3H, N-CH₃), 3.16 (d, 2H, J=8 Hz, NH₂), 3.04 (s, 1H, aliphatic), 2.64–2.77 (m, 2H, aliphatic), 1.96 (d, 2H, J=8 Hz, aliphatic), 1.59–1.62 (m, 1H, aliphatic), 1.27–1.30 (m, 2H, aliphatic), 0.84–0.90 (m, 1H, aliphatic) |

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | DMSO-d₆ | 10.59 (s, 1H, N3-H), 8.83 (s, 1H, CONH), 7.99 (d, J=7.8 Hz, 2H, Harom), 7.54 (t, J=6.8 Hz, 1H, Harom), 7.48 (q, J=7.9, 7.3 Hz, 2H, Harom), 6.65 (s, 2H, NH₂), 3.27 (s, 3H, CH₃) |

Table 2: ¹³C NMR Data of Related Aminouracil Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 6-(4-aminopiperidin-1-yl)−1-(3-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione [5] | CDCl₃ | 170.01, 166.94, 162.15, 160.21, 152.20, 137.50, 128.39, 127.02, 126.45, 88.52, 50.82, 23.20, 22.37, 13.86, 10.75 |

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | DMSO | 166.6 (CON), 160.0 (C6), 153.7 (CO), 150.4 (CO), 134.7 (Carom), 131.2 (Carom), 128.1 (2C, Carom), 128.1(2C, Carom), 87.8 (C5), 29.2 (CH₃) |

Table 3: Mass Spectrometry and IR Data of Related Aminouracil Derivatives

| Compound | MS (m/z) | IR (cm⁻¹) |

| 6-(4-aminopiperidin-1-yl)−1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione [5] | - | 3448.93 (N-H), 2952.93 (CH aromatic), 1698.40 (C=O), 1650.08 (C=C), 1446.82 (C-O), 1376.64 (C-N) |

| 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | - | 3479 (N-OH), 3338, 3251 (NH₂ & NH), 3077 (CH arom.), 2979, 2804 (CH aliph.), 1690, 1638 (2 C=O), 751 (o-substituted phenyl) |

Predicted Spectroscopic Features of this compound

Based on the data from related compounds, the following spectroscopic characteristics can be anticipated for the target molecule:

-

¹H NMR:

-

Signals for the benzyl group protons: aromatic protons typically in the 7.2-7.4 ppm region and a singlet for the benzylic CH₂ protons around 5.0 ppm.

-

Singlets for the NH₂ protons at C6 and the NH proton of the methylamino group at C5. The chemical shifts of these protons can be broad and vary with solvent and concentration.

-

A singlet for the methyl group protons of the methylamino group.

-

A singlet for the N3-H proton of the uracil ring, likely downfield.

-

-

¹³C NMR:

-

Signals for the two carbonyl carbons (C2 and C4) of the uracil ring.

-

Signals for the C5 and C6 carbons, with their chemical shifts influenced by the attached amino and methylamino groups.

-

Signals for the carbons of the benzyl group.

-

A signal for the methyl carbon of the methylamino group.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₄O₂).

-

IR Spectroscopy:

-

Stretching vibrations for the N-H bonds of the amino and methylamino groups in the 3200-3500 cm⁻¹ region.

-

Stretching vibrations for the C=O groups of the uracil ring around 1650-1700 cm⁻¹.

-

Bands corresponding to the aromatic C-H and C=C stretching of the benzyl group.

-

Biological Activities and Potential Signaling Pathways

Aminouracil derivatives have been reported to exhibit a wide range of biological activities.[1] These include anticancer, antiviral, antimicrobial, and anti-Alzheimer properties.[1][3] The mechanism of action for many of these compounds involves interaction with key biological macromolecules. For instance, some derivatives have been shown to intercalate with DNA, leading to cytotoxic effects against cancer cells.[2] Others may act as inhibitors of specific enzymes.

The diagram below illustrates the general landscape of biological targets for aminouracil derivatives.

Caption: Potential biological activities and targets of aminouracil derivatives.

While direct experimental spectroscopic data for this compound remains elusive in the reviewed literature, a comprehensive understanding of its likely chemical and physical properties can be inferred from the analysis of closely related compounds. The synthetic strategies and spectroscopic data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis, characterization, and biological evaluation of this and other novel aminouracil derivatives. Further empirical studies are necessary to fully elucidate the spectroscopic and biological profile of the target compound.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aminouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminouracil derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to the nucleobase uracil allows them to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] The precise three-dimensional arrangement of atoms within the crystal lattice of these derivatives is paramount, as it governs their physicochemical properties, such as solubility and stability, and dictates their interaction with biological macromolecules. This technical guide provides an in-depth exploration of the crystal structure of aminouracil derivatives, detailing the experimental protocols for their characterization and presenting key structural data. Furthermore, it elucidates the molecular mechanisms of action for selected derivatives, offering insights for the rational design of novel therapeutic agents.

Experimental Protocols

The determination of the crystal structure of aminouracil derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The following protocols are representative of the methodologies employed in the field.

Synthesis and Crystallization of Aminouracil Derivatives

A general procedure for the synthesis of 6-aminouracil derivatives involves the reaction of a starting aminouracil compound with various reagents to introduce substituents at different positions of the uracil ring. For instance, the synthesis of 1,3-dimethyl-6-aminouracil derivatives can be achieved through reactions with isatin derivatives, ninhydrin, or acenaphthoquinone under classical or microwave-assisted solvent-free conditions.[4]

Example Synthesis of a 1,3-Dimethyl-6-aminouracil Derivative:

A mixture of 1,3-dimethyl-6-aminouracil and an appropriate aldehyde or ketone is refluxed in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a catalyst like piperidine.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

Crystallization for Single-Crystal X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound. Common solvents for crystallization include methanol, ethanol, DMF, or mixtures thereof.[5][6] The purified derivative is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to room temperature. The resulting crystals are then carefully harvested for analysis.[6]

Single-Crystal X-ray Diffraction and Structure Refinement

The determination of the three-dimensional atomic arrangement of the aminouracil derivatives is achieved through single-crystal X-ray diffraction.

Data Collection:

A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature, often 100 K or 298 K, using monochromatic X-ray radiation (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The data are typically collected as a series of frames by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6] The final structural model is validated using software tools to ensure its quality and accuracy.

The following diagram illustrates the general workflow for determining the crystal structure of aminouracil derivatives.

Crystal Structure Data of Aminouracil Derivatives

The crystal structures of several aminouracil derivatives have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. The following tables summarize the crystallographic data for selected compounds.

Table 1: Crystallographic Data for 5-Aminouracil and a 1,3-Dimethyl-6-aminouracil Derivative.

| Parameter | 5-Aminouracil (AUr)[1] | 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate[7] |

| Formula | C₄H₅N₃O₂ | C₉H₁₄N₄O₂·2H₂O |

| Formula Weight | 127.10 | 246.27 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 13.593(3) | 8.356(1) |

| b (Å) | 3.829(1) | 17.062(2) |

| c (Å) | 9.918(2) | 8.636(1) |

| α (°) | 90 | 90 |

| β (°) | 90 | 102.34(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 516.1(2) | 1199.5(2) |

| Z | 4 | 4 |

| Temperature (K) | 100(2) | 294(2) |

| Calculated Density (g/cm³) | 1.637 | 1.364 |

| R-factor (%) | 5.2 | 5.2 |

Table 2: Selected Bond Lengths and Angles for 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. [7]

| Bond | Length (Å) | Angle | Degree (°) |

| N(1)-C(2) | 1.383(2) | C(6)-N(1)-C(2) | 124.9(1) |

| N(1)-C(6) | 1.341(2) | C(2)-N(3)-C(4) | 126.1(1) |

| C(2)-O(2) | 1.218(2) | N(1)-C(2)-N(3) | 115.3(1) |

| C(2)-N(3) | 1.385(2) | N(1)-C(6)-C(5) | 115.8(1) |

| N(3)-C(4) | 1.391(2) | C(5)-C(4)-N(3) | 116.8(1) |

| C(4)-O(4) | 1.222(2) | O(4)-C(4)-N(3) | 121.3(1) |

| C(4)-C(5) | 1.442(2) | C(6)-C(5)-C(4) | 120.9(1) |

| C(5)-C(6) | 1.353(2) | N(7)-C(6)-C(5) | 123.4(1) |

| C(6)-N(7) | 1.372(2) | C(8)-N(7)-C(6) | 121.5(1) |

Biological Activity and Signaling Pathways

Aminouracil derivatives exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. Their mechanism of action often involves interference with fundamental cellular processes such as DNA replication and apoptosis.

Antimicrobial Activity: Inhibition of DNA Polymerase IIIC

Certain 6-anilinouracil derivatives have been identified as potent and selective inhibitors of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria.[8][9][10] These compounds act as structural mimics of dGTP, one of the building blocks of DNA.[10] The uracil ring of the inhibitor forms hydrogen bonds with the template DNA strand, while the anilino substituent interacts with a specific pocket in the Pol IIIC enzyme, leading to the formation of a stable, inactive ternary complex of the enzyme, DNA, and the inhibitor.[10] This inhibition of DNA replication ultimately halts bacterial growth.

The following diagram illustrates the inhibitory mechanism of 6-anilinouracils on bacterial DNA polymerase IIIC.

Anticancer Activity: Induction of Apoptosis

Several aminouracil derivatives have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis, or programmed cell death.[2][11] For example, certain 1,3,4-oxadiazole derivatives of aminouracil have been shown to induce apoptosis in breast cancer (MCF-7) cells.[11] The mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the upregulation of the pro-apoptotic protein Caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[11] The decrease in Bcl-2 allows for the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in cell death.

The diagram below outlines the induction of apoptosis via the intrinsic pathway by certain aminouracil derivatives.

Conclusion

The crystal structure of aminouracil derivatives provides a fundamental understanding of their solid-state properties and biological activities. The detailed structural data obtained from X-ray crystallography, combined with an elucidation of their mechanisms of action, offers a powerful platform for the structure-based design of new and more effective therapeutic agents. The ability of these compounds to selectively inhibit bacterial enzymes like DNA polymerase IIIC and to induce apoptosis in cancer cells highlights their potential in addressing critical unmet medical needs. Future research in this area will likely focus on the synthesis of novel derivatives with optimized pharmacological profiles and a deeper exploration of their interactions with biological targets at the atomic level.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determining the Solubility of 6-Amino-1-benzyl-5-methylaminouracil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development. This guide addresses the solubility of 6-Amino-1-benzyl-5-methylaminouracil in organic solvents. Currently, there is a lack of specific quantitative solubility data for this compound in publicly available literature. Therefore, this document provides a comprehensive framework for researchers to systematically determine and report this essential data. It includes a detailed experimental protocol for the widely accepted shake-flask equilibrium solubility method, a template for data presentation, and a visual workflow to guide the experimental process.

Data Presentation: A Framework for Recording Solubility

To ensure consistency and comparability of solubility data, it is crucial to record experimental findings in a structured manner. The following table serves as a template for documenting the solubility of this compound in various organic solvents at different temperatures.

Table 1: Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| e.g., Ethanol | 25 | HPLC | |||

| e.g., Methanol | 25 | HPLC | |||

| e.g., Acetone | 25 | HPLC | |||

| e.g., Dichloromethane | 25 | HPLC | |||

| e.g., DMSO | 25 | HPLC | |||

| e.g., Ethyl Acetate | 25 | HPLC |

Experimental Protocol: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1][3][4]

Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

Step 1: Preparation of the Slurry

-

Add an excess amount of solid this compound to a vial. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.[1][5]

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the slurries at a constant speed. The agitation ensures continuous mixing and facilitates the dissolution process.

-

Allow the mixture to equilibrate for a predetermined period. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1][6]

Step 3: Sample Collection and Preparation

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[3] This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC calibration curve).

Step 4: Quantification by HPLC

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.[3]

-

Inject the diluted sample solution into the HPLC system under the same conditions as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of the compound in the saturated solution by multiplying the determined concentration by the dilution factor.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

References

In Vitro Profile of 6-Substituted 1-Benzyluracil Derivatives: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the in vitro studies of 6-substituted 1-benzyluracil derivatives, a class of compounds with demonstrated potential in anticancer research. Due to a lack of specific published in vitro data for 6-Amino-1-benzyl-5-methylaminouracil, this document focuses on a closely related and well-characterized series of compounds: 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives . The data and methodologies presented herein are derived from studies on these analogs and are intended to provide a representative understanding of the potential biological activity and experimental approaches relevant to this class of molecules.

Core Focus: Anticancer Activity and Thymidylate Synthase Inhibition

The primary therapeutic potential of the analyzed 1-benzyluracil derivatives lies in their cytotoxic effects against cancer cell lines. The proposed mechanism of action for these compounds is the inhibition of thymidylate synthase (TS), a crucial enzyme involved in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[1]

Quantitative Data Summary

The cytotoxic activity of a series of ten novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives (compounds 5a-5j) was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. Cisplatin and 5-Fluorouracil (5-FU) were used as positive controls.[1]

| Compound | Modification on Benzyl Ring | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |

| 5a | Unsubstituted | 25.30 ± 2.10 | 35.80 ± 1.50 |

| 5b | 3-Methyl | 14.15 ± 0.95 | 31.75 ± 2.45 |

| 5c | 3-Chloro | 28.90 ± 3.10 | 42.10 ± 3.50 |

| 5d | 3-Nitro | > 50 | > 50 |

| 5e | 3-(Trifluoromethyl) | 17.55 ± 1.25 | 29.45 ± 2.15 |

| 5f | 4-Methyl | 35.60 ± 2.80 | 48.20 ± 4.10 |

| 5g | 4-Fluoro | 22.40 ± 1.80 | 28.70 ± 2.30 |

| 5h | 4-Chloro | 16.50 ± 4.90 | 15.70 ± 0.28 |

| 5i | 4-Bromo | 20.10 ± 1.50 | 25.90 ± 2.00 |

| 5j | 4-Cyano | 29.80 ± 2.40 | 38.60 ± 3.10 |

| Cisplatin | - | 8.50 ± 0.70 | 10.20 ± 0.90 |

| 5-FU | - | 11.79 | 10.32 |

Table 1: Cytotoxic Activity of 1-Benzyluracil Derivatives. [1]

Compound 5h emerged as a particularly promising candidate, demonstrating potent and balanced cytotoxicity against both cell lines.[1] Further investigation revealed that compound 5h induces apoptosis in a dose-dependent manner and causes cell cycle arrest in the S-phase.[1]

Experimental Protocols

Synthesis of 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives

The synthesis of the target compounds is a two-step process.[1]

Step 1: Benzylation of 3-Methyl-6-chlorouracil

-

To a solution of 3-Methyl-6-chlorouracil (1 mmol) in tetrahydrofuran (THF), add the appropriately substituted benzyl bromide (1.2 mmol).

-

Add diisopropylethylamine (DIPEA, 2 mmol) to the mixture.

-

Stir the reaction mixture at 40°C for 6 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the benzylated uracil intermediate, which can be used in the next step without further purification.[1]

Step 2: Nucleophilic Substitution with 4-aminopiperidine

-

To the benzylated uracil intermediate from Step 1, add 4-aminopiperidine.

-

Add sodium hydrogen carbonate (NaHCO3) and reflux the mixture in isopropanol (i-PrOH) for 24 hours.[1]

-

After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

References

Methodological & Application

Application of Aminouracils in Medicinal Chemistry: A Detailed Overview for Researchers

Introduction

Aminouracil derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural resemblance to endogenous pyrimidines allows them to interact with a variety of biological targets, leading to their investigation as potential therapeutic agents for a range of diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of aminouracils. The applications span across oncology, virology, microbiology, and anti-inflammatory research.

Anticancer Applications

Aminouracil derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro and in vivo anticancer activities of selected aminouracil derivatives.

| Compound/Derivative | Cancer Model | Activity Metric | Value | Reference |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anti-HIV Activity | IC50 | 2.3 µM | [1] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anti-HIV Activity | IC50 | 12 µM | [1] |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | % T/C | 124 | [2] |

| 3a | A549 (Lung Carcinoma) | IC50 | 5.988 ± 0.12 µM | [3] |

| 3d | MCF-7 (Breast Cancer) | IC50 | 43.4 µM | [3] |

| 4d | MCF-7 (Breast Cancer) | IC50 | 39.0 µM | [3] |

| 3d | MDA-MB-231 (Breast Cancer) | IC50 | 35.9 µM | [3] |

| 4d | MDA-MB-231 (Breast Cancer) | IC50 | 35.1 µM | [3] |

Signaling Pathways in Anticancer Activity

Aminouracil derivatives often exert their anticancer effects by modulating critical signaling pathways that are dysregulated in cancer. Two prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis.[4] Some aminouracil derivatives act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain and thereby blocking its activation.[5][]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers. Certain aminouracil derivatives have been shown to inhibit components of this pathway, such as PI3K or mTOR, leading to the suppression of tumor growth.[9]

Experimental Protocols: Anticancer Activity

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][10][11]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Aminouracil derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[10]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the aminouracil derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.[10]

-

Add 28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

-

Carefully remove the medium containing MTT.

-

Add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Incubate with shaking for 15 minutes at 37°C.[10]

-

Measure the absorbance at 492 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability and determine the IC50 value.

Antiviral Applications

Aminouracil derivatives have demonstrated notable activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | HIV | IC50 | 2.3 µM | [1] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | HIV | IC50 | 12 µM | [1] |

| Compound 875 | SARS-CoV-2 (Delta) | IC50 | 13.3 µM | [12] |

| Compound 611 | SARS-CoV-2 (Delta) | IC50 | 49.97 µM | [12] |

Experimental Workflow: Antiviral Screening

The following workflow outlines the general steps for screening aminouracil derivatives for antiviral activity.

Antimicrobial Applications

Certain aminouracil derivatives exhibit inhibitory effects against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | Bacillus cereus | MIC | 32 | [1] |

| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | Bacillus cereus | MLC | 64 | [1] |

| Gentamicin (Reference) | Bacillus cereus | MIC | 64 | [1] |

| Gentamicin (Reference) | Bacillus cereus | MLC | 128 | [1] |

Anti-inflammatory Applications

Aminouracil derivatives have been investigated for their potential to alleviate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| Various | COX-2 | IC50 | Varies | [13] |

Experimental Protocols: Anti-inflammatory Activity

COX Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2 to screen for potential inhibitors.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid (substrate)

-

Aminouracil derivative stock solution (in DMSO)

-

96-well plate

-

Microplate reader

Protocol:

-

Prepare dilutions of the aminouracil derivative in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the diluted inhibitor solution.

-

Add the COX enzyme (either COX-1 or COX-2) to the wells. Include a control without the enzyme.

-

Pre-incubate the plate at 25°C for a specified time (e.g., 10 minutes).

-

Add the colorimetric substrate solution to all wells.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Immediately read the absorbance at 590 nm in kinetic mode for 2-5 minutes.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the aminouracil derivative to determine the IC50 value.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always adhere to laboratory safety guidelines and proper handling of chemicals and biological materials.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. atcc.org [atcc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine Aminouracil Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminouracil derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly as anticancer agents.[1] As analogues of the pyrimidine nucleobase uracil, these compounds can interfere with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells.[2] 5-Fluorouracil (5-FU), a structurally related compound, is a widely used chemotherapeutic agent, and its mechanisms of action and resistance have been extensively studied.[2][3] Understanding the cytotoxic effects of novel aminouracil derivatives is a critical step in the drug discovery and development process.

This document provides detailed application notes and standardized protocols for a panel of common cell-based assays to evaluate the cytotoxicity of aminouracil compounds. These assays include methods to assess cell viability and proliferation (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V assay).

Data Presentation: Quantitative Analysis of Aminouracil Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[4][5] The following tables summarize the IC50 values for various aminouracil derivatives and the related compound 5-fluorouracil (5-FU) against a panel of human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |

| HCT116 | Colorectal Carcinoma | 11.3 | 72 | MTT |

| HT29 | Colorectal Carcinoma | 11.25 | 120 | Not Specified |

| SW480 | Colorectal Carcinoma | >200 (less sensitive) | 72 | MTT |

| SW620 | Colorectal Carcinoma | Moderately Sensitive | 72 | MTT |

| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | Not Specified |

| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | Not Specified |

| SQUU-B | Oral Squamous Cell Carcinoma | Varies with time | 24-72 | WST-8 & RTCA |

Data compiled from multiple sources.[4][6][7][8][9]

Table 2: IC50 Values of 6-Aminouracil Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 6-(4-Acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)dione | PC3 | Prostate Cancer | 7.02 |

| 6-(Furan-2-ylmethyleneamino)pyrimidine-2,4(1H,3H)-dione | PC3 | Prostate Cancer | >100 |

| 6-chloroacetylaminouracil | PC3 | Prostate Cancer | 21.21 |

| 1-methyl-6-aminouracil | Fetal Calf Lung Cells | Normal | >10,000 |

| 3-methyl-6-cyclopropyluracil | Fetal Calf Lung Cells | Normal | >10,000 |

| 1-butyl-6-methyluracil | Fetal Calf Lung Cells | Normal | >10,000 |

Data compiled from multiple sources.[1]

Table 3: IC50 Values of 5-Aminouracil Derivatives in Human Cancer Cell Lines

| Compound Derivative Class | Cell Line(s) | IC50 Range (µM) |

| Thiazolidin-4-ones derived from 5-aminouracil | A549, MCF-7, Panc-1, HT-29 | 0.9 - 1.7 |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not Specified (Anti-HIV activity) | 2.3 |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not Specified (Anti-HIV activity) | 12 |

Data compiled from a review of 5- and 6-aminouracil derivatives.[5]

Signaling Pathways in Aminouracil-Induced Cytotoxicity

The cytotoxic effects of aminouracil derivatives, particularly the well-studied 5-fluorouracil, are mediated through the induction of apoptosis, or programmed cell death.[3][10] The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[4][11]

Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage caused by the incorporation of aminouracil metabolites into the DNA.[2] This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria.[4][11] Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[4]

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[11] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[12] Activated caspase-8 can then directly activate executioner caspases.

The tumor suppressor protein p53 plays a crucial role in mediating 5-FU-induced apoptosis by upregulating pro-apoptotic proteins and facilitating the activation of both intrinsic and extrinsic pathways.[2][12]

Experimental Protocols

The following section provides detailed protocols for three standard cell-based assays to assess the cytotoxicity of aminouracil derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[15]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm[13]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the aminouracil compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[19]

Materials:

-

96-well flat-bottom sterile microplates

-

LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

-

Lysis solution (e.g., 1% Triton X-100)

-

Stop solution (often included in the kit)

-

Complete cell culture medium

-

Microplate reader capable of measuring absorbance at ~490 nm[17]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Controls: Prepare the following controls in triplicate:

-

Spontaneous LDH Release (Vehicle Control): Cells treated with the vehicle used to dissolve the aminouracil compounds.

-

Maximum LDH Release (Positive Control): Cells treated with lysis solution (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[20]

-

Medium Background: Culture medium without cells.

-

-

Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Reading: Measure the absorbance at ~490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

References

- 1. jppres.com [jppres.com]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

- 9. ijpsr.com [ijpsr.com]

- 10. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]